molecular formula C18H17Cl2NO6 B3482574 METHYL 2-{[2-(2,5-DICHLOROPHENOXY)ACETYL]AMINO}-4,5-DIMETHOXYBENZOATE

METHYL 2-{[2-(2,5-DICHLOROPHENOXY)ACETYL]AMINO}-4,5-DIMETHOXYBENZOATE

Cat. No.: B3482574
M. Wt: 414.2 g/mol
InChI Key: VFLDGMVWIZYWLD-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(2,5-dichlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate is a synthetic organic compound with the molecular formula C18H17Cl2NO6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[2-(2,5-dichlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorophenol and 4,5-dimethoxybenzoic acid.

    Formation of Intermediate: 2,5-dichlorophenol is reacted with chloroacetic acid to form 2-(2,5-dichlorophenoxy)acetic acid.

    Amidation Reaction: The intermediate 2-(2,5-dichlorophenoxy)acetic acid is then reacted with 4,5-dimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, including:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(2,5-dichlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-{[2-(2,5-dichlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-{[2-(2,5-dichlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dimethoxybenzoate: Shares the dimethoxybenzoate group but lacks the dichlorophenoxy group.

    Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Contains a similar dichlorophenoxy group but has a different core structure.

Properties

IUPAC Name

methyl 2-[[2-(2,5-dichlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO6/c1-24-15-7-11(18(23)26-3)13(8-16(15)25-2)21-17(22)9-27-14-6-10(19)4-5-12(14)20/h4-8H,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLDGMVWIZYWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)COC2=C(C=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-{[2-(2,5-DICHLOROPHENOXY)ACETYL]AMINO}-4,5-DIMETHOXYBENZOATE
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METHYL 2-{[2-(2,5-DICHLOROPHENOXY)ACETYL]AMINO}-4,5-DIMETHOXYBENZOATE
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METHYL 2-{[2-(2,5-DICHLOROPHENOXY)ACETYL]AMINO}-4,5-DIMETHOXYBENZOATE
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METHYL 2-{[2-(2,5-DICHLOROPHENOXY)ACETYL]AMINO}-4,5-DIMETHOXYBENZOATE
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METHYL 2-{[2-(2,5-DICHLOROPHENOXY)ACETYL]AMINO}-4,5-DIMETHOXYBENZOATE
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METHYL 2-{[2-(2,5-DICHLOROPHENOXY)ACETYL]AMINO}-4,5-DIMETHOXYBENZOATE

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